tert-Butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and drug design. It features a tert-butyl group, a piperidine ring, and a pyrimidine moiety, making it a versatile structure for various chemical reactions and biological interactions.
This compound can be synthesized through various organic chemistry methods, including multi-step synthetic routes that involve the construction of the pyrimidine and piperidine rings. Its synthesis is often documented in chemical literature and patents related to novel drug discovery and development.
The compound falls under the category of carboxylate esters, specifically those containing piperidine and pyrimidine derivatives. It is classified as a pharmaceutical intermediate due to its potential therapeutic properties.
The synthesis of tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves several key steps:
The synthesis often requires specific reagents such as coupling agents (e.g., HATU or EDCI) and solvents like dimethylformamide or tetrahydrofuran. Reaction conditions are optimized for yield and purity, often monitored by techniques such as high-performance liquid chromatography.
The molecular formula of tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is .
Property | Value |
---|---|
Molecular Weight | 409.5 g/mol |
IUPAC Name | 6-[4-[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-9-methylpurine |
InChI | InChI=1S/C22H31N7O/c1-14-15(2)26-21(22(3,4)5)27-20(14)30-11-16-7-9-29(10-8-16)19-17-18(23-12-24-19)28(6)13-25-17/h12-13,16H,7-11H2,1-6H3 |
Canonical SMILES | CC1=C(N=C(N=C1OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C)C(C)(C)C)C |
This structure reveals the intricate arrangement of functional groups that contribute to its chemical behavior.
tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and selectivity of these reactions. For example, oxidation may require controlled conditions to prevent overoxidation.
The mechanism of action for tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
The compound may bind to active sites on proteins or nucleic acids, influencing processes such as gene expression or metabolic pathways. Detailed studies often utilize techniques like molecular docking to elucidate these interactions.
The physical properties of tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate include:
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide) |
Stability | Stable under normal laboratory conditions but sensitive to strong oxidizing agents |
These properties are crucial for handling and application in laboratory settings.
tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific applications:
The synthesis of tert-butyl 2-(((4,6-dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (C₁₇H₂₇N₃O₃, MW 321.41 g/mol) hinges on strategic pyrimidine-piperidine coupling [1]. The canonical pathway employs a Williamson ether synthesis as the pivotal bond-forming step, where 2-chloro-4,6-dimethylpyrimidine reacts with N-Boc-piperidinemethanol under basic conditions. This nucleophilic substitution demands precise stoichiometry to avoid O-alkylation byproducts and ensure regioselective ether formation [1] [3]. Alternative routes include Mitsunobu reactions for stereocontrol, though this increases cost due to triphenylphosphine and diethyl azodicarboxylate requirements. Post-coupling, Boc protection is introduced using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with catalytic 4-dimethylaminopyridine (DMAP), achieving >95% conversion at ambient temperature within 12 hours [3]. A key optimization involves sequential protection before etherification: piperidine is first Boc-protected, followed by hydroxymethylation and final coupling with the pyrimidine moiety. This sequence minimizes side reactions observed during direct functionalization of unprotected piperidine rings [1].
Table 1: Synthetic Route Performance Comparison
Route Sequence | Key Reagents | Yield (%) | Purity (HPLC) | Primary Advantage |
---|---|---|---|---|
Etherification → Boc | K₂CO₃, DMF; Boc₂O/DMAP | 68 | 92% | Simplified purification |
Boc → Hydroxymethylation | Boc₂O; NaH/CH₂O; Pyrimidine-Cl | 79 | 96% | Higher regioselectivity |
One-Pot Functionalization | Boc₂O, K₂CO₃, 2-Cl-Pyrimidine | 52 | 85% | Reduced step count |
Etherification efficiency relies critically on base selection and phase-transfer catalysts (PTCs). Anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C delivers moderate yields (68–72%), while tetrabutylammonium bromide (TBAB) as a PTC in biphasic toluene/water systems enhances mass transfer, boosting yields to 84% by accelerating the deprotonation of the hydroxymethylpiperidine intermediate [3] [4]. For Boc protection, DMAP (5 mol%) in acetonitrile proves superior to inorganic bases like NaOH, suppressing racemization and N-Boc epimerization in chiral piperidine systems. The catalytic cycle involves DMAP-activated Boc₂O forming a reactive acylpyridinium intermediate, which rapidly transfers the Boc group to the amine nucleophile [3].
Deprotection studies reveal that classical trifluoroacetic acid (TFA) in dichloromethane (50% v/v) cleaves the Boc group within 2 hours but risks tert-butyl cation-mediated alkylation. Scavengers (e.g., thioanisole) mitigate this, while trimethylsilyl iodide (TMSI) offers a non-acidic alternative via silylcarbamate intermediates that decompose to amines [3] [4]:
R₂NCO₂tBu + Me₃SiI → R₂NCO₂SiMe₃ + tBuI (Step 1) R₂NCO₂SiMe₃ + MeOH → R₂NCO₂H + MeOSiMe₃ (Step 2) R₂NCO₂H → R₂NH + CO₂ (Step 3)
Table 2: Catalytic Systems for Key Steps
Reaction | Catalyst/Base | Solvent | Time (h) | Yield (%) | Key Insight |
---|---|---|---|---|---|
Etherification | K₂CO₃ | DMF | 8 | 68 | Base strength critical for alkoxide formation |
Etherification | TBAB (PTC) | Toluene/H₂O | 6 | 84 | Enhanced interfacial kinetics |
Boc Protection | DMAP (5 mol%) | CH₃CN | 12 | 95 | Avoids epimerization |
Boc Deprotection | TMSI (1.2 eq) | CH₂Cl₂ | 24 | 90 | Acid-free conditions |
Solvent polarity dictates reaction kinetics and intermediate stability. Etherification proceeds 3.2× faster in DMF (ε=36.7) than in tetrahydrofuran (THF, ε=7.6) due to enhanced alkoxide solvation. However, THF/water biphasic systems (4:1 v/v) enable facile extraction of the crude ether product, reducing purification losses compared to DMF, which requires high-vacuum distillation [3] [4]. Boc protection kinetics follow a second-order model in acetonitrile, with rate constants (k₂) increasing from 0.08 L·mol⁻¹·h⁻¹ without catalyst to 1.24 L·mol⁻¹·h⁻¹ with DMAP. Crucially, solvent water content must be <0.1% to prevent Boc₂O hydrolysis – achievable via molecular sieves [4].
Purification of the final product leverages silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:2). The compound’s moderate polarity (Rf=0.3 in 1:3 EtOAc/hexane) necessitates careful fraction collection to separate it from residual 4,6-dimethylpyrimidin-2-ol (Rf=0.5). Crystallization from diisopropyl ether yields analytically pure material (mp 78–80°C), though this method suffers from 15–20% recovery losses due to the compound’s high solubility [1].
Table 3: Solvent Impact on Reaction Performance
Reaction | Solvent System | Dielectric Constant (ε) | Rate Constant (k) | Purification Method |
---|---|---|---|---|
Etherification | DMF | 36.7 | 0.42 h⁻¹ | Distillation + chromatography |
Etherification | Toluene/H₂O (PTC) | 2.4 (toluene) | 0.21 h⁻¹ | Phase separation |
Boc Protection | CH₃CN (anhyd.) | 37.5 | 1.24 L·mol⁻¹·h⁻¹ | Direct crystallization |
Boc Deprotection | CH₂Cl₂/TFA (1:1) | 9.1 | 3.05 L·mol⁻¹·h⁻¹ | Precipitation |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3